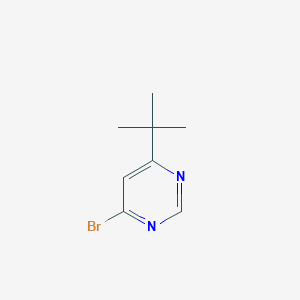

4-Bromo-6-tert-butylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-6-tert-butylpyrimidine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 4 and a tert-butyl group at position 6 makes this compound unique and useful in various chemical reactions and applications.

Mécanisme D'action

Target of Action

4-Bromo-6-tert-butylpyrimidine (4-Bromo-6-TBP) is primarily used as an amide activation system for the direct transformations of both secondary and tertiary amides . It serves as an alternative to pyridine derivatives like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.) .

Mode of Action

The compound interacts with its targets (secondary and tertiary amides) to facilitate their direct transformation . This interaction is part of an amide activation system that has been shown to be versatile for the transformations of both secondary and tertiary amides .

Biochemical Pathways

It is known that the compound plays a crucial role in amide transformation reactions . These reactions are fundamental in the synthesis of various alkaloids and N-containing medicinal agents .

Result of Action

The primary result of 4-Bromo-6-TBP’s action is the direct transformation of secondary and tertiary amides . This transformation is crucial in the synthesis of various alkaloids and N-containing medicinal agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-6-tert-butylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 6-tert-butylpyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-6-tert-butylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.

Reduction Reactions: The compound can be reduced to form 4-tert-butylpyrimidine by using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, thiols), solvents (acetonitrile, dichloromethane), and bases (triethylamine).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, bases (potassium carbonate), and solvents (toluene, ethanol).

Reduction Reactions: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

Major Products:

- Substituted pyrimidines (e.g., 4-amino-6-tert-butylpyrimidine).

- Coupled products (e.g., 4-aryl-6-tert-butylpyrimidine).

- Reduced products (e.g., 4-tert-butylpyrimidine).

Applications De Recherche Scientifique

4-Bromo-6-tert-butylpyrimidine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology: Employed in the study of enzyme inhibitors and receptor modulators. Its derivatives can be used to investigate biological pathways and mechanisms.

Medicine: Potential applications in drug discovery and development. It serves as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparaison Avec Des Composés Similaires

4-Bromo-2,6-dimethylpyrimidine: Similar structure with bromine at the 4-position and methyl groups at the 2 and 6 positions.

4-Chloro-6-tert-butylpyrimidine: Chlorine atom at the 4-position instead of bromine.

4-Iodo-6-tert-butylpyrimidine: Iodine atom at the 4-position instead of bromine.

Uniqueness: 4-Bromo-6-tert-butylpyrimidine is unique due to the combination of the bromine atom and the tert-butyl group, which imparts specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and valuable for creating diverse chemical entities.

Activité Biologique

4-Bromo-6-tert-butylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

This compound can be synthesized through the bromination of 6-tert-butylpyrimidine. The reaction typically involves brominating agents such as bromine in inert solvents like dichloromethane or chloroform under controlled conditions to prevent over-bromination. This compound features a bromine atom and a tert-butyl group, which enhance its lipophilicity and metabolic stability, making it suitable for drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine atom can participate in hydrogen bonding and halogen bonding interactions, while the tert-butyl group contributes steric hindrance, influencing the compound's binding affinity and selectivity towards target proteins.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, similar pyrimidine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .

Case Studies

- Antifungal Activity : A study on phenylthiazole derivatives containing a pyrimidine linker demonstrated that modifications could enhance antifungal activity against fluconazole-resistant strains of Candida albicans. In this context, compounds with similar structural motifs to this compound were assessed for their effectiveness against various pathogens .

- Enzyme Inhibition : Investigations into the enzyme inhibition potential of similar compounds have revealed that they can effectively inhibit key metabolic processes in cancer cells. For example, derivatives have been shown to modulate the activity of enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation.

Research Findings Summary Table

| Study | Target Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Study A | MRSA | 4 | High |

| Study B | C. difficile | 4 | High |

| Study C | C. albicans | 16 | Moderate |

Toxicity Profile

The toxicity profile of this compound is essential for assessing its safety for therapeutic use. Preliminary studies suggest that derivatives maintain high cell viability even at concentrations significantly above their MIC values, indicating a favorable toxicity profile . For example, one derivative showed no cytotoxic effects on MCF-7 cells at concentrations up to 32 µg/mL.

Propriétés

IUPAC Name |

4-bromo-6-tert-butylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKBSZKDEPRJOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355786 |

Source

|

| Record name | 4-bromo-6-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19136-36-8 |

Source

|

| Record name | 4-bromo-6-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.